
2-amino-N-methylpyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methylpyrimidine-5-sulfonamide is an organic compound with the molecular formula C5H8N4O2S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylpyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials like benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In industrial settings, the oxidative coupling of thiols and amines is a highly efficient method for synthesizing sulfonamides. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl compounds.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often employs halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines .
Scientific Research Applications
2-amino-N-methylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the synthesis of bacterial DNA by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Known for its antiplasmodial activity.
N-methylpyrimidine: Used in various chemical syntheses.
Pyrimidine-5-sulfonamide: Investigated for its antimicrobial properties.
Uniqueness
What sets 2-amino-N-methylpyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H8N4O2S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-amino-N-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9) |
InChI Key |
NWSZZXDKLNKQAS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
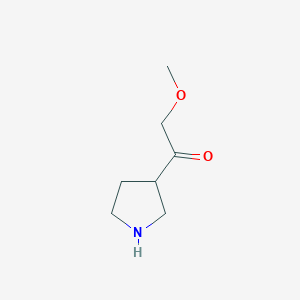
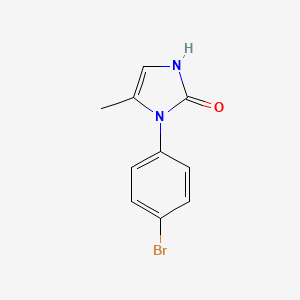



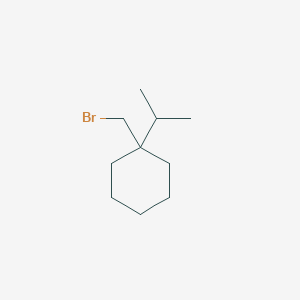
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
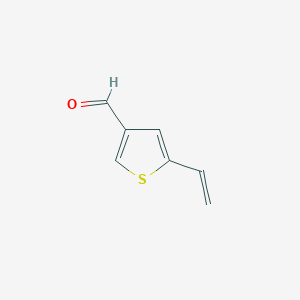
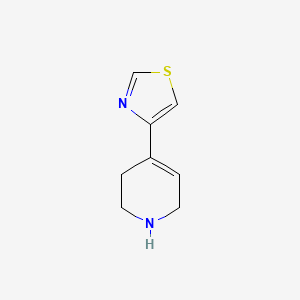
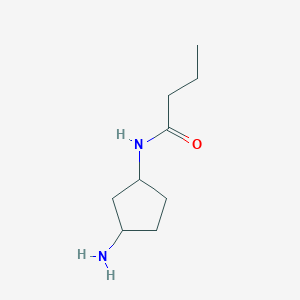
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
